4-Benzyl 3-(tert-butyl) (R)-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide
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Overview
Description
4-Benzyl 3-(tert-butyl) ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide is a complex organic compound that belongs to the class of oxathiazolidines These compounds are known for their unique structural features, which include a five-membered ring containing sulfur, nitrogen, and oxygen atoms
Preparation Methods
The synthesis of 4-Benzyl 3-(tert-butyl) ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide typically involves multiple steps. One common method includes the alkylation of an intermediate compound with tert-butyl bromoacetate . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity levels.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or benzyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Benzyl 3-(tert-butyl) ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein folding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The oxathiazolidine ring can interact with enzymes, altering their activity. The tert-butyl and benzyl groups may enhance the compound’s binding affinity to these targets, leading to more potent biological effects. The pathways involved often include enzyme inhibition or activation, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 4-Benzyl 3-(tert-butyl) ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide include:
®-3-Boc-4-methyl-1,2,3-oxathiazolidine 2,2-Dioxide: This compound has a similar oxathiazolidine ring but with different substituents.
tert-Butyl 4-isobutyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide: Another related compound with variations in the alkyl groups attached to the ring.
The uniqueness of 4-Benzyl 3-(tert-butyl) ®-1,2,3-oxathiazolidine-3,4-dicarboxylate 2,2-dioxide lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19NO7S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-O-benzyl 3-O-tert-butyl (4R)-2,2-dioxooxathiazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C15H19NO7S/c1-15(2,3)23-14(18)16-12(10-22-24(16,19)20)13(17)21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1 |
InChI Key |
VUNBZHYPHYZUEV-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](COS1(=O)=O)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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